![molecular formula C19H17BrN2O3 B12588329 Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- CAS No. 643752-98-1](/img/structure/B12588329.png)
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is a compound with significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and has been studied for its ability to induce cell cycle arrest and apoptosis in cancer cells .
Métodos De Preparación
The synthesis of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves several steps. One common method includes the reaction of 7-bromo-2-quinolinol with 4-(chloromethyl)phenol to form an intermediate, which is then reacted with N-methylpropanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves its interaction with cellular targets to induce cell cycle arrest and apoptosis. The compound is known to inhibit cytokinesis, leading to the accumulation of polyploid cells. It also induces the expression of p21, a cyclin-dependent kinase inhibitor, and reduces the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL . These actions result in the activation of caspases and the induction of autophagy, ultimately leading to cell death.
Comparación Con Compuestos Similares
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- is similar to other quinoline derivatives, such as:
XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound also induces cell cycle arrest and apoptosis but has a different halogen substituent (chlorine instead of bromine).
SH80 (2-{4-[(7-bromo-2-quinoxalinyl)oxy]phenoxy}propionic acid): This compound is structurally similar but has a quinoxaline ring instead of a quinoline ring.
The uniqueness of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- lies in its specific bromine substituent and quinoline ring, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
643752-98-1 |
|---|---|
Fórmula molecular |
C19H17BrN2O3 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(19(23)21-2)24-15-6-8-16(9-7-15)25-18-10-4-13-3-5-14(20)11-17(13)22-18/h3-12H,1-2H3,(H,21,23) |
Clave InChI |
GAAFVVLEPZLETP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


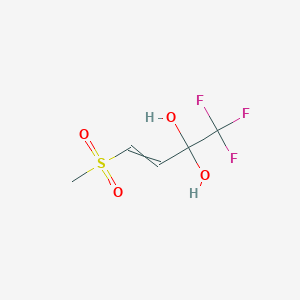
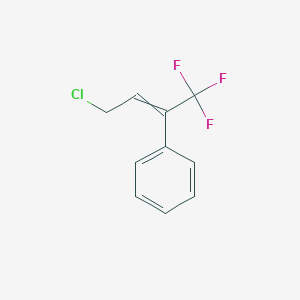
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
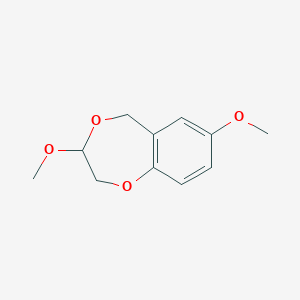
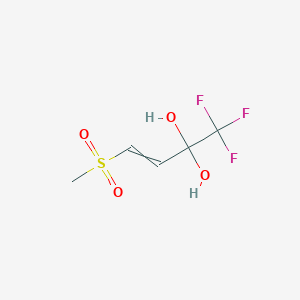
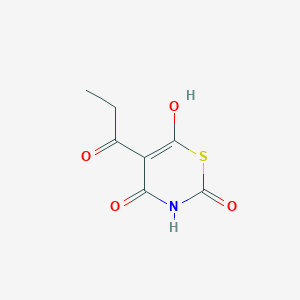
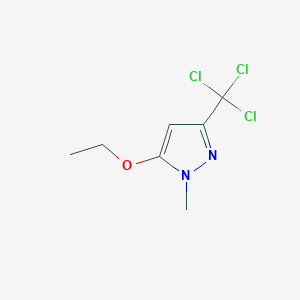
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
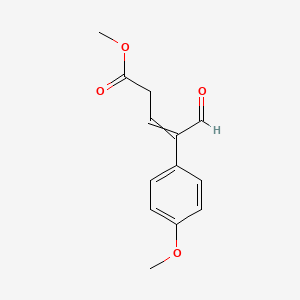
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
